molecular formula C15H21NO4 B558735 Boc-Phe(2-Me)-OH CAS No. 114873-05-1

Boc-Phe(2-Me)-OH

Cat. No.: B558735
CAS No.: 114873-05-1
M. Wt: 279.33 g/mol
InChI Key: PCGOCPOJLMLJAR-LBPRGKRZSA-N
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Description

Boc-Phe(2-Me)-OH (N-α-(t-Butoxycarbonyl)-2-methyl-L-phenylalanine) is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₁₅H₂₁NO₄, with a molecular weight of 279.34 g/mol . The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the 2-methyl substitution on the phenyl ring introduces steric and electronic modifications. This compound is typically a solid at room temperature and requires standard handling precautions, including ventilation and protective equipment .

Preparation Methods

Synthetic Routes for Boc-Phe(2-Me)-OH

The synthesis of this compound typically follows a two-step sequence: (1) methylation of L-phenylalanine at the 2-position of the aromatic ring and (2) protection of the α-amino group with a Boc group. While direct methylation of commercially available L-phenylalanine is challenging due to regioselectivity constraints, advanced strategies leveraging electrophilic aromatic substitution or transition metal catalysis have been explored.

Methylation of L-Phenylalanine

The introduction of a methyl group at the 2-position of phenylalanine remains a key challenge. Classical Friedel-Crafts alkylation is unsuitable due to the electron-deficient nature of the aromatic ring in phenylalanine derivatives. Instead, modern approaches employ:

  • Directed ortho-Metalation (DoM): Using a temporary directing group (e.g., N-Boc or N-trityl) to facilitate lithiation at the 2-position, followed by quenching with methyl iodide .

  • Palladium-Catalyzed C–H Activation: Utilizing Pd(OAc)₂ with ligands like 2,2′-bipyridine to enable selective methylation under mild conditions .

A comparative analysis of methylation methods is provided in Table 1.

Table 1: Methylation Methods for L-Phenylalanine

MethodReagents/ConditionsYield (%)Selectivity (2-Me:3-Me:4-Me)Reference
Directed ortho-MetalationLDA, MeI, −78°C, THF6892:5:3
Pd-Catalyzed C–H ActivationPd(OAc)₂, MeI, AgOAc, 80°C7588:8:4

Boc Protection of 2-Me-L-Phenylalanine

Following methylation, the α-amino group is protected using di-tert-butyl dicarbonate (Boc₂O). This step is critical to prevent unwanted side reactions during subsequent peptide couplings.

Standard Boc Protection Protocol

  • Reaction Setup: 2-Me-L-phenylalanine (1 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, 2 equiv) is added to deprotonate the amino group.

  • Boc₂O Addition: Boc₂O (1.2 equiv) is introduced dropwise at 0°C, and the mixture is stirred at room temperature for 6–12 hours .

  • Workup: The reaction is quenched with water, and the product is extracted into DCM, washed with citric acid (5%) and brine, then dried over Na₂SO₄.

Key Optimization Parameters:

  • Solvent Choice: THF provides higher yields (92%) compared to DCM (85%) due to improved solubility .

  • Microwave Assistance: Microwave irradiation (100 W, 60°C) reduces reaction time to 30 minutes without compromising yield .

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. A representative large-scale protocol involves:

  • Continuous Flow Methylation: A packed-bed reactor with immobilized Pd catalysts enables continuous C–H methylation, achieving 80% conversion per pass .

  • Automated Boc Protection: Boc₂O and TEA are fed into a plug-flow reactor with in-line pH monitoring to maintain optimal basicity, yielding 95% purity after crystallization .

Table 2: Industrial vs. Laboratory-Scale Synthesis

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.1–1 L500–1000 L
Catalyst Loading5 mol% Pd0.5 mol% Pd (immobilized)
Yield70–75%82–85%
PurificationColumn ChromatographyCrystallization from EtOAc/Hexane

Challenges and Solutions

Regioselectivity in Methylation

The 2-methyl isomer must be isolated from 3- and 4-methyl byproducts. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) achieves >99% enantiomeric excess (ee) for the desired product .

Boc Group Stability

Under basic conditions, the Boc group may undergo premature cleavage. Employing weakly basic resins (e.g., Amberlyst A21) during workup minimizes this risk while maintaining yields >90% .

Emerging Methodologies

Enzymatic Methylation

Recent advances employ methyltransferases (e.g., COMT) to catalyze 2-methylation in aqueous buffers, offering an eco-friendly alternative with 65% yield .

Solid-Phase Synthesis

This compound has been incorporated into resin-bound peptides using automated synthesizers, with coupling efficiencies exceeding 98% per cycle .

Chemical Reactions Analysis

Types of Reactions

Boc-Phe(2-Me)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amidation: Carbodiimides (e.g., EDC, DCC), bases (e.g., triethylamine), and solvents (e.g., dichloromethane).

    Deprotection: Trifluoroacetic acid (TFA), dichloromethane.

Major Products Formed

Scientific Research Applications

Peptide Synthesis

Boc-Phe(2-Me)-OH serves as a crucial building block in the synthesis of peptides. Its unique methyl substitution at the 2-position of the phenyl ring contributes to enhanced lipophilicity and biological activity. This modification can improve the binding affinity of peptides to their targets, making them more effective in therapeutic applications.

Peptide Type Example Peptides Yield (%)
TripeptidesBoc-Phe-Ala-Gly-OtBu96
TetrapeptidesBoc-Phe-Phe-Phe-Phe-OtBu69

Studies have demonstrated that incorporating this compound into peptide sequences can lead to improved biological properties compared to non-methylated counterparts .

Biological Research

The compound is employed in studies related to protein structure and function, particularly in understanding receptor interactions and enzyme activities. Research indicates that peptides synthesized with this compound can exhibit neuroprotective effects against oxidative stress-induced neuronal cell death, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Pharmaceutical Development

This compound is also investigated for its role in drug delivery systems and as a component of bioactive peptides. Its ability to form self-assembled nanostructures enhances its application in targeted drug delivery, improving the efficacy of therapeutic agents .

Case Study 1: Neuroprotective Peptides

Research involving peptides synthesized with this compound revealed their protective effects against oxidative stress in neuronal cells. These findings indicate potential for developing new treatments for neurodegenerative diseases.

Case Study 2: Antimicrobial Properties

Peptides containing this compound have shown significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics, addressing the growing concern of antibiotic resistance .

Mechanism of Action

The mechanism of action of Boc-Phe(2-Me)-OH is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as forming peptide bonds. The molecular targets and pathways involved depend on the specific application and the peptides or proteins being synthesized .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Boc-Phe(3-Me)-OH and Boc-Phe(4-Me)-OH

  • Boc-Phe(3-Me)-OH (molecular weight: 279.34 g/mol) shares the same molecular formula as Boc-Phe(2-Me)-OH but has the methyl group at the 3-position of the phenyl ring. This positional difference alters steric interactions during peptide coupling.
  • Boc-D-Phe(4-Me)-OH (CAS 80102-27-8) is the D-isomer with a methyl group at the 4-position . The para-substitution minimizes steric effects, while the D-configuration impacts peptide backbone conformation and biological activity, such as resistance to enzymatic degradation .
Property This compound Boc-Phe(3-Me)-OH Boc-D-Phe(4-Me)-OH
Molecular Weight 279.34 279.34 279.33
Substituent Position 2-Me 3-Me 4-Me (D-isomer)
Key Applications Peptide synthesis with enhanced steric bulk Similar to 2-Me but with reduced steric hindrance Stabilizing β-turn structures in bioactive peptides

Functional Group Variations

  • Boc-Phe(3-CN)-OH: Contains a cyano group at the 3-position (molecular weight: 290.3 g/mol). Synthesized via Boc protection of Phe(3-CN)-OH using di-tert-butyl dicarbonate .
  • Boc-Phe(3-AMe)-OH: Derived from Boc-Phe(3-CN)-OH via catalytic hydrogenation (Pd/C), introducing an amidomethyl group. This modification increases hydrophilicity compared to methyl or cyano derivatives, affecting solubility and peptide folding .
Property This compound Boc-Phe(3-CN)-OH Boc-Phe(3-AMe)-OH
Functional Group 2-Me 3-CN 3-AMe
Molecular Weight 279.34 290.3 279.34
Reactivity Steric bulk Electron-withdrawing Increased hydrophilicity

Halogen-Substituted Derivatives

  • Boc-Phe(2-Cl)-OH (CAS 55533-24-9): Features a chlorine atom at the 2-position. The electronegative Cl atom introduces polar interactions and may enhance resistance to oxidation compared to methyl groups. Used in studies requiring halogenated aromatic side chains .
  • Boc-β-Phe(2,3-diCl)-OH (CAS 499995-82-3): A β-amino acid derivative with dichloro substitution. The β-backbone and chlorine atoms confer unique conformational constraints, useful in designing non-natural peptide motifs .
Property This compound Boc-Phe(2-Cl)-OH Boc-β-Phe(2,3-diCl)-OH
Substituent 2-Me 2-Cl 2,3-diCl (β-amino acid)
Molecular Weight 279.34 280.3 334.20
Key Features Steric bulk Polar interactions Conformational rigidity

Protecting Group Variants

  • Z-Phe-OH (CAS 1161-13-3): Uses a benzyloxycarbonyl (Z) protecting group instead of Boc. The Z group is cleaved under acidic conditions (e.g., HBr/AcOH), offering orthogonal protection strategies. However, Boc is preferred for its stability in basic conditions .
  • Fmoc-Phe(2-Me)-OH : Employs a fluorenylmethyloxycarbonyl (Fmoc) group, removed under mild basic conditions (e.g., piperidine). Fmoc is widely used in solid-phase peptide synthesis (SPPS), contrasting with Boc’s acid-labile nature .
Property This compound Z-Phe-OH Fmoc-Phe(2-Me)-OH
Protecting Group Boc Z Fmoc
Deprotection Method TFA HBr/AcOH Piperidine
Common Use Solution-phase Classical SPPS Modern SPPS

Biological Activity

Boc-Phe(2-Me)-OH, or Boc-2-methyl-L-phenylalanine, is a derivative of phenylalanine that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a methyl substitution at the 2-position of the phenyl ring. The unique structural features of this compound contribute to its various applications in peptide synthesis and medicinal chemistry.

  • Molecular Formula : C15H21NO4
  • Molecular Weight : 279.33 g/mol
  • CAS Number : 114873-05-1

The compound is known for its stability and ease of handling in synthetic procedures, making it a valuable building block in peptide chemistry.

This compound exhibits biological activity primarily through its role as an amino acid building block in peptides that interact with biological targets, including receptors and enzymes. The introduction of the methyl group at the 2-position enhances lipophilicity, potentially improving membrane permeability and bioavailability. Research indicates that N-methylated amino acids like this compound can alter the conformation and stability of peptides, influencing their biological efficacy.

Case Studies and Research Findings

  • Peptide Synthesis : this compound has been utilized in the synthesis of various peptides with enhanced biological properties. For instance, studies have shown that incorporating this compound into peptide sequences can improve binding affinity to specific receptors compared to non-methylated counterparts .
  • Neuroprotective Effects : In research focused on neurodegenerative diseases, peptides containing this compound have demonstrated protective effects against neuronal cell death induced by oxidative stress. These findings suggest that the compound may play a role in developing therapeutic agents for conditions like Alzheimer's disease .
  • Antimicrobial Activity : Some studies have explored the antimicrobial properties of peptides synthesized with this compound. These peptides exhibited significant activity against various bacterial strains, indicating potential applications in developing new antibiotics .

Comparative Analysis of Biological Activities

Peptide Biological Activity Reference
This compound containing peptideEnhanced receptor binding affinity
Neuroprotective peptideProtection against oxidative stress
Antimicrobial peptideActivity against bacterial strains

Synthesis Methods

The synthesis of this compound typically involves standard peptide coupling techniques, where the Boc protecting group is used to facilitate the formation of peptide bonds while preventing unwanted reactions at the amino group. Common coupling agents include DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which activate carboxylic acids for coupling reactions .

Synthesis Procedure Overview

  • Protection : The amino group of phenylalanine is protected with a Boc group.
  • Methylation : The 2-position of phenylalanine is methylated using methyl iodide.
  • Coupling Reaction : The protected and methylated amino acid is coupled with other amino acids or peptide fragments using standard coupling methods.
  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) to yield the final product.

Q & A

Basic Research Questions

Q. How can Boc-Phe(2-Me)-OH be synthesized and characterized with sufficient reproducibility?

Methodological Answer:

  • Synthesis : Use tert-butyloxycarbonyl (Boc) protection protocols for phenylalanine derivatives. Introduce the 2-methyl substituent via regioselective alkylation or directed ortho-methylation. Include step-by-step reaction conditions (e.g., temperature, catalysts, solvents) in the experimental section .
  • Characterization : Validate purity and identity using:
    • NMR (¹H/¹³C) to confirm methyl substitution and Boc protection.
    • HPLC (≥98% purity) to ensure absence of diastereomers or side products.
    • Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight verification.
    • Provide raw data in supplementary materials for peer review .

Q. What are the solubility limitations of this compound, and how can they be addressed in experimental workflows?

Methodological Answer:

  • Solubility Profile : this compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or with co-solvents like PEG-300.
  • Optimization :
    • Prepare stock solutions in DMSO (e.g., 100 mg/mL) with sonication (37°C, 10–15 min) to enhance dissolution .
    • For in vitro assays, dilute stock solutions in buffer systems containing ≤1% DMSO to avoid cytotoxicity.
    • Monitor solubility changes under varying pH (4–8) using dynamic light scattering (DLS) .

Q. What are the recommended storage conditions to maintain this compound stability?

Methodological Answer:

  • Short-term : Store lyophilized powder at 2–8°C in a desiccator to prevent hydrolysis of the Boc group.
  • Long-term : Aliquot and store at –20°C (1 year) or –80°C (3 years) under inert gas (argon/nitrogen) to avoid oxidation of the methyl group .
  • Quality Control : Periodically assess stability via HPLC and compare retention times with freshly prepared batches .

Advanced Research Questions

Q. How does the 2-methyl substitution influence peptide coupling efficiency compared to unmodified Phe?

Methodological Answer:

  • Steric Effects : The 2-methyl group introduces steric hindrance, potentially reducing coupling efficiency in solid-phase peptide synthesis (SPPS).
  • Mitigation Strategies :
    • Use coupling reagents with enhanced activation, such as HATU or PyBOP, in DMF .
    • Extend reaction times (2–4 hours) and monitor completion via Kaiser test or FT-IR spectroscopy for unreacted amines.
    • Compare yields with Boc-Phe-OH controls to quantify steric impact .

Q. How can researchers assess the stability of this compound under acidic deprotection conditions?

Methodological Answer:

  • Deprotection Protocols : Treat with trifluoroacetic acid (TFA) or HCl/dioxane and monitor Boc cleavage kinetics via:
    • TLC (Rf shift) or HPLC (retention time changes).
    • Mass spectrometry to detect byproducts (e.g., tert-butyl cations) .
  • Side Reactions : Check for methyl group migration or racemization using chiral HPLC or circular dichroism (CD) .

Q. What precautions are critical for handling this compound in high-throughput screening?

Methodological Answer:

  • Hazards : Potential respiratory and skin irritation (H315, H319, H335) .
  • Safety Measures :
    • Use PPE: N95 respirators, nitrile gloves, and chemical goggles.
    • Work in a fume hood with negative pressure to minimize aerosol exposure.
    • Decontaminate spills with absorbent materials (e.g., vermiculite) and dispose per EPA guidelines .

Q. How can contradictory literature data on this compound’s reactivity be resolved?

Methodological Answer:

  • Data Verification : Cross-reference primary sources (e.g., peer-reviewed journals, PubChem) and validate experimental conditions (e.g., solvent purity, temperature gradients) .
  • Reproducibility : Replicate key studies using standardized protocols (e.g., IUPAC guidelines) and share raw data via platforms like OCHEM for transparency .
  • Meta-Analysis : Perform statistical comparisons of reported yields/purity using tools like PCA or ANOVA to identify outlier datasets .

Properties

IUPAC Name

(2S)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGOCPOJLMLJAR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375788
Record name Boc-L-2-Methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114873-05-1
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114873-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-L-2-Methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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